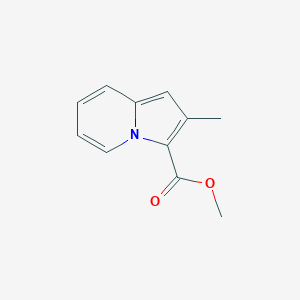
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a novel chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is not explicitly mentioned in the available resources. However, similar compounds have been synthesized and studied for their diverse applications in scientific research23.Molecular Structure Analysis
The molecular structure of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is complex, contributing to its unique properties and potential applications. The molecular weight is approximately 296.2541.Chemical Reactions Analysis
The specific chemical reactions involving N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide are not detailed in the available resources. However, it’s known that similar compounds have versatile applications ranging from drug synthesis to material science4.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide are not detailed in the available resources. However, the molecular weight is known to be approximately 296.2541.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Alternative Synthesis of Antitumor Drugs : A notable application involves the alternative synthesis methods for antitumor drugs, such as temozolomide, which bypass the use of hazardous substances like methyl isocyanate. These methods contribute significantly to safer pharmaceutical manufacturing processes, highlighting the compound's utility in developing anticancer therapies (Wang, Stevens, & Thomson, 1994).
Antimicrobial Activity
Development of Antimicrobial Agents : Research has extended into synthesizing novel derivatives with antimicrobial properties. For instance, thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated against various bacteria and fungal isolates, showcasing the compound's potential in antibiotic development (Abd Alhameed et al., 2019).
Corrosion Inhibition
Corrosion Inhibition : The compound's derivatives have been studied for their electrochemical behavior as corrosion inhibitors in acid media. Such applications are crucial for protecting industrial materials, demonstrating the compound's versatility beyond biomedical research (Cruz et al., 2004).
Synthesis of Biologically Active Compounds
Synthesis of Biologically Active Molecules : The compound's framework serves as a basis for synthesizing a variety of biologically active molecules. For example, research into synthesizing vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one highlights the compound's role in creating potential new drugs and bioactive substances (Kukharev et al., 2010).
Taste Modulation
Taste Modulation : Another intriguing application is in the field of food science, where derivatives of the compound have been discovered as taste modulators. These findings are particularly relevant in enhancing the sensory attributes of food products, underscoring the compound's utility in the food industry (Kunert, Walker, & Hofmann, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c14-6-5-18-9(17)12(6)3-1-10-7(15)13-4-2-11-8(13)16/h1-5H2,(H,10,15)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRRGXUBHNRRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)


![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)


![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)


![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)

